![molecular formula C14H21NO4 B14334407 N,N-diethylethanamine;phthalic acid CAS No. 103083-67-6](/img/structure/B14334407.png)
N,N-diethylethanamine;phthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethylethanamine;phthalic acid is a compound that combines the properties of an amine and a carboxylic acid derivative N,N-diethylethanamine is a tertiary amine, while phthalic acid is a dicarboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-diethylethanamine can be synthesized through the alkylation of diethylamine with ethyl halides under basic conditions. Phthalic acid can be prepared by the oxidation of naphthalene or ortho-xylene using strong oxidizing agents like potassium permanganate or nitric acid .
Industrial Production Methods
Industrial production of N,N-diethylethanamine involves the reaction of diethylamine with ethyl chloride in the presence of a base such as sodium hydroxide. Phthalic acid is produced on a large scale by the catalytic oxidation of ortho-xylene in the presence of a vanadium pentoxide catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-diethylacetamide.
Reduction: It can be reduced to form diethylamine.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Phthalic acid undergoes reactions such as:
Esterification: Reacts with alcohols to form phthalate esters.
Amidation: Reacts with amines to form phthalimides.
Dehydration: Forms phthalic anhydride upon heating.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides and bases like sodium hydroxide.
Major Products
N,N-diethylacetamide: from oxidation.
Diethylamine: from reduction.
Quaternary ammonium salts: from substitution reactions.
Wissenschaftliche Forschungsanwendungen
N,N-diethylethanamine;phthalic acid has various applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in the preparation of other compounds.
Biology: Studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of plasticizers, resins, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with similar chemical properties but different reactivity due to the presence of methyl groups instead of ethyl groups.
Phthalic anhydride: A derivative of phthalic acid with similar reactivity but different physical properties due to the absence of water molecules.
Uniqueness
N,N-diethylethanamine;phthalic acid is unique due to its combination of amine and carboxylic acid functionalities, which allows it to participate in a wide range of chemical reactions and form stable complexes with various molecules.
Eigenschaften
103083-67-6 | |
Molekularformel |
C14H21NO4 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
N,N-diethylethanamine;phthalic acid |
InChI |
InChI=1S/C8H6O4.C6H15N/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-4-7(5-2)6-3/h1-4H,(H,9,10)(H,11,12);4-6H2,1-3H3 |
InChI-Schlüssel |
JLIOOYQWWAUHRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.